2-(4-Fluorosulfonyloxyphenoxy)pyrazine
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Overview
Description
2-(4-Fluorosulfonyloxyphenoxy)pyrazine is a chemical compound that features a pyrazine ring substituted with a phenoxy group bearing a fluorosulfonyloxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorosulfonyloxyphenoxy)pyrazine typically involves the reaction of pyrazine derivatives with phenoxy compounds under specific conditions. One common method includes the use of fluorosulfonyl chloride as a reagent to introduce the fluorosulfonyloxy group onto the phenoxy moiety. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability. The use of continuous flow reactors and automated systems could enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorosulfonyloxyphenoxy)pyrazine can undergo various chemical reactions, including:
Substitution Reactions: The fluorosulfonyloxy group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Conditions typically involve the use of a base and a solvent like dichloromethane or acetonitrile.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminophenoxy derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-(4-Fluorosulfonyloxyphenoxy)pyrazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.
Biology: The compound can be used in the development of biologically active molecules, such as enzyme inhibitors or receptor modulators.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Fluorosulfonyloxyphenoxy)pyrazine depends on its specific application. In biological systems, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The fluorosulfonyloxy group can enhance the compound’s binding affinity and specificity for its target, leading to more potent and selective effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-Sulfonyloxyphenoxy)pyrazine: Similar structure but lacks the fluorine atom.
2-(4-Methanesulfonyloxyphenoxy)pyrazine: Contains a methanesulfonyloxy group instead of a fluorosulfonyloxy group.
2-(4-Chlorosulfonyloxyphenoxy)pyrazine: Features a chlorosulfonyloxy group.
Uniqueness
2-(4-Fluorosulfonyloxyphenoxy)pyrazine is unique due to the presence of the fluorosulfonyloxy group, which can impart distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(4-fluorosulfonyloxyphenoxy)pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O4S/c11-18(14,15)17-9-3-1-8(2-4-9)16-10-7-12-5-6-13-10/h1-7H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMLVQMMPSDMKMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=NC=CN=C2)OS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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